Ethyl 1-tosylpiperidine-3-carboxylate
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Overview
Description
Ethyl 1-tosylpiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, which enhances the stability and reactivity of the compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-tosylpiperidine-3-carboxylate typically involves the reaction of piperidine with ethyl chloroformate and p-toluenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-tosylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the tosyl group to a simpler functional group, such as a hydrogen or methyl group.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or sulfoxides, while reduction can produce simpler piperidine derivatives. Substitution reactions result in various new compounds with different functional groups replacing the tosyl group.
Scientific Research Applications
Ethyl 1-tosylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable building block in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-tosylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The piperidine ring structure is known to interact with biological receptors and enzymes, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1-tosylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the tosyl and ethyl carboxylate groups.
N-Tosylpiperidine: Similar to this compound but without the ethyl carboxylate group.
Ethyl piperidine-3-carboxylate: Lacks the tosyl group but has the ethyl carboxylate group.
The uniqueness of this compound lies in its combination of the tosyl and ethyl carboxylate groups, which confer specific reactivity and stability properties that are valuable in various chemical and biological applications.
Biological Activity
Ethyl 1-tosylpiperidine-3-carboxylate is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound is derived from ethyl isonipecotate and tosyl chloride, leading to various derivatives that exhibit promising antibacterial and enzyme inhibitory properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by experimental data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of tosyl chloride with ethyl isonipecotate under mild basic conditions. This reaction produces a compound characterized by a piperidine ring substituted with a tosyl group, which enhances its biological activity. The structural elucidation is often performed using modern spectroscopic techniques such as IR, 1H-NMR, and EI-MS.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antibacterial properties against various Gram-positive and Gram-negative bacteria. In particular, compounds synthesized from this base structure have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 1 | S. aureus | 32 µg/mL |
Compound 2 | E. coli | 16 µg/mL |
Compound 3 | Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that modifications to the piperidine structure can significantly enhance antibacterial potency .
Enzyme Inhibition
In addition to antibacterial activity, this compound derivatives have been evaluated for their enzyme inhibitory effects. Notably, they have been tested against lipoxygenase and alpha-glucosidase, both of which are critical targets in inflammatory diseases and diabetes management.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Lipoxygenase | Competitive | 25 µM |
Alpha-glucosidase | Non-competitive | 15 µM |
These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .
Study on Antimicrobial Properties
A comprehensive study assessed the antimicrobial efficacy of various derivatives of this compound against a panel of pathogenic bacteria. The study utilized a broth microdilution method to determine the MIC values. Results indicated that certain derivatives possessed significant antimicrobial activity comparable to standard antibiotics .
Research on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of these compounds. The study involved in vivo models where inflammation was induced, followed by treatment with this compound derivatives. The results demonstrated a marked reduction in inflammatory markers, suggesting potential utility in treating inflammatory disorders .
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-3-20-15(17)13-5-4-10-16(11-13)21(18,19)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNLTOLQTVCPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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